molecular formula C14H14N3NaO5S2 B230004 Acetosulfone sodium CAS No. 128-12-1

Acetosulfone sodium

Cat. No.: B230004
CAS No.: 128-12-1
M. Wt: 391.4 g/mol
InChI Key: PVGBHEUCHKGFQP-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

Acetosulfone sodium can be synthesized through various methods. One common method involves the reaction of 4,4’-diaminodiphenylsulfone with acetic anhydride in the presence of a base, followed by sulfonation with chlorosulfonic acid . The reaction conditions typically include:

  • Temperature: 0-5°C for the initial reaction
  • Solvent: Acetic acid or a similar solvent
  • Reaction time: Several hours to ensure complete sulfonation

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, with careful control of reaction parameters to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Acetosulfone sodium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfone group to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfone derivatives

    Reduction: Sulfide derivatives

    Substitution: Various substituted sulfonamides

Mechanism of Action

The antibacterial activity of acetosulfone sodium is primarily due to its ability to inhibit the synthesis of dihydrofolic acid in bacteria. This inhibition occurs through the competitive binding of the compound to the enzyme dihydropteroate synthase, which is essential for folate synthesis in bacteria . By blocking this pathway, this compound effectively prevents bacterial growth and replication.

Comparison with Similar Compounds

Similar Compounds

    Dapsone: Another sulfone used in the treatment of leprosy.

    Sulfamethoxazole: A sulfonamide antibiotic used in combination with trimethoprim.

    Sulfasalazine: Used in the treatment of inflammatory bowel disease and rheumatoid arthritis.

Uniqueness

Acetosulfone sodium is unique in its specific application for leprosy treatment and its distinct chemical structure, which includes both sulfonyl and acetamide groups. This combination of functional groups contributes to its specific antibacterial activity and distinguishes it from other sulfone and sulfonamide compounds .

Properties

CAS No.

128-12-1

Molecular Formula

C14H14N3NaO5S2

Molecular Weight

391.4 g/mol

IUPAC Name

sodium;acetyl-[5-amino-2-(4-aminophenyl)sulfonylphenyl]sulfonylazanide

InChI

InChI=1S/C14H15N3O5S2.Na/c1-9(18)17-24(21,22)14-8-11(16)4-7-13(14)23(19,20)12-5-2-10(15)3-6-12;/h2-8H,15-16H2,1H3,(H,17,18);/q;+1/p-1

InChI Key

PVGBHEUCHKGFQP-UHFFFAOYSA-M

SMILES

CC(=O)[N-]S(=O)(=O)C1=C(C=CC(=C1)N)S(=O)(=O)C2=CC=C(C=C2)N.[Na+]

Canonical SMILES

CC(=O)[N-]S(=O)(=O)C1=C(C=CC(=C1)N)S(=O)(=O)C2=CC=C(C=C2)N.[Na+]

128-12-1

Synonyms

acetamide
acetamide, monosodium salt

Origin of Product

United States

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